2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile
Description
2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is a heterocyclic compound featuring a triazolo-pyridazine core fused with an azetidine ring and a pyridine-carbonitrile moiety. This structure combines nitrogen-rich heterocycles, which are often associated with bioactivity, including kinase inhibition or antimicrobial properties . For example, triazolo-pyridazine derivatives are frequently explored in medicinal chemistry due to their ability to interact with enzymatic targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c1-21(15-11(7-16)3-2-6-17-15)12-8-22(9-12)14-5-4-13-19-18-10-23(13)20-14/h2-6,10,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAUJGUWOVUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of hydrazine derivatives with pyridazine carboxylic acids.
Azetidine Ring Formation: The azetidine ring is introduced via nucleophilic substitution reactions, often using azetidine-3-amine as a starting material.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine under appropriate conditions.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the nitrile group results in the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Spectral Properties
The table below compares key properties of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile with structurally related compounds:
Stability and Reactivity
The azetidine ring in the target compound may confer conformational rigidity, enhancing metabolic stability compared to linear amines. However, the presence of a labile C≡N group could increase susceptibility to hydrolysis under acidic conditions, as seen in similar carbonitrile-containing compounds .
Biological Activity
2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazolopyridazine core fused with an azetidine ring and a pyridine moiety. The presence of these heterocycles suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₄₃ |
| Molecular Weight | 262.28 g/mol |
| IUPAC Name | 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases, which are critical for cell proliferation and survival.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that derivatives of triazolopyridazine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile have shown promising results against c-Met kinase and various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.09 μM to 2.73 μM .
Study 1: Inhibition of c-Met Kinase
A study focused on the synthesis of triazolo-pyridazine derivatives demonstrated that compounds closely related to the target compound exhibited strong inhibitory activity against c-Met kinase. The most potent compound showed an IC50 value comparable to established inhibitors like Foretinib .
Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays revealed that derivatives of the compound could induce apoptosis in A549 cells while causing minimal toxicity to normal human hepatocytes (LO2) . The mechanism involved cell cycle arrest at the G0/G1 phase, indicating potential for therapeutic application in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
